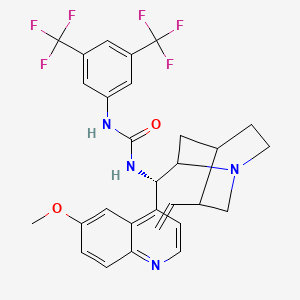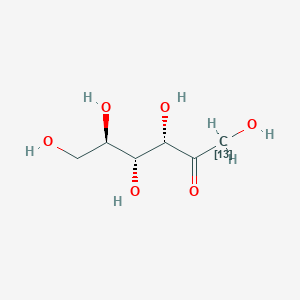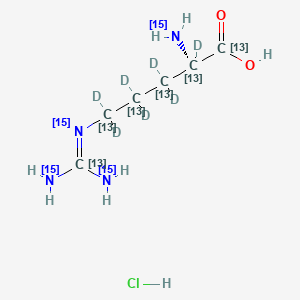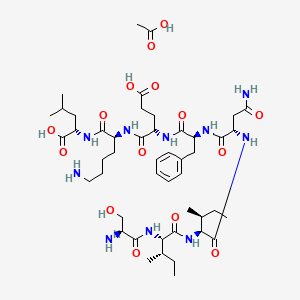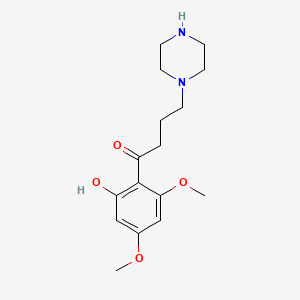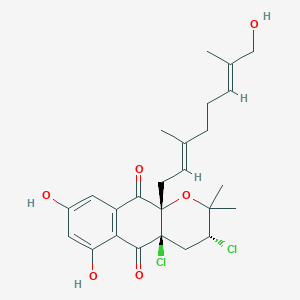
Nrf2 activator-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nrf2 activator-5 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. The Nrf2 pathway is crucial for cellular protection, as it regulates the expression of various cytoprotective genes .
Métodos De Preparación
The preparation of Nrf2 activator-5 involves synthetic routes that typically include the use of nitrogen heterocycles. These compounds are known for their ability to activate the Nrf2 pathway by upregulating the expression of Nrf2-dependent genes . Industrial production methods often involve the synthesis of nitrogen heterocyclic analogues, which are beneficial scaffolds in drug development .
Análisis De Reacciones Químicas
Nrf2 activator-5 undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include electrophilic activators and antioxidants. The major products formed from these reactions are typically cytoprotective and detoxifying enzymes .
Aplicaciones Científicas De Investigación
Nrf2 activator-5 has a wide range of scientific research applications. In chemistry, it is used to study the activation of the Nrf2 pathway and its effects on oxidative stress. In biology, it is used to investigate the protective roles of Nrf2 activation against carcinogenesis and cancer development . In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, as it enhances the blood-brain barrier penetration and affects multiple pathways involved in the pathology of these diseases . In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Nrf2 activator-5 exerts its effects by engaging with the Nrf2 pathway. It works by detaching Nrf2 from its inhibitor, KEAP1, allowing Nrf2 to enter the nucleus and bind to the antioxidant response element (ARE) sequence of target genes . This activation leads to the transcription of various cytoprotective genes, which help in defending against oxidative stress and inflammation .
Comparación Con Compuestos Similares
Nrf2 activator-5 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the blood-brain barrier penetration. Similar compounds include curcumin, sulforaphane, kahweol, resveratrol, garlic organosulfur compounds, zerumbone, epigallocatechin-3-gallate, carnosol, cinnamonyl-based compounds, lycopene, and cafestol . These compounds also activate the Nrf2 pathway but may differ in their chemical structure and specific applications.
Propiedades
Fórmula molecular |
C25H30Cl2O6 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1 |
Clave InChI |
ADDJEJWGIYLORW-WSUVHYCQSA-N |
SMILES isomérico |
C/C(=C\C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/CC/C=C(\C)/CO |
SMILES canónico |
CC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
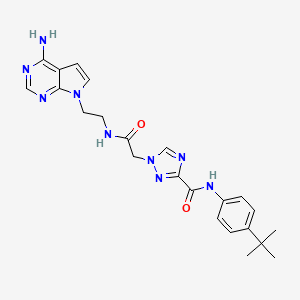
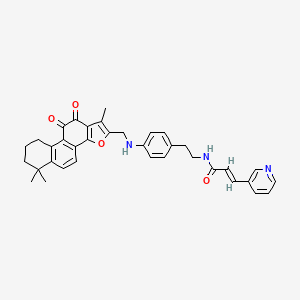
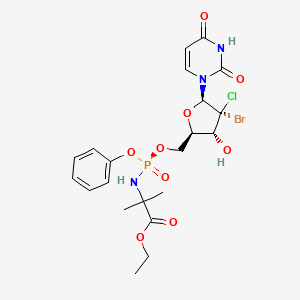
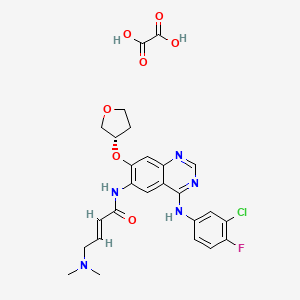
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
